![molecular formula C21H22N2O3S B4176935 4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4176935.png)
4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Overview
Description
The compound “4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a complex organic molecule. It contains a quinazoline core, which is a type of heterocyclic compound. This core is substituted with a trimethoxyphenyl group and a tetrahydrobenzo group. The presence of the thione group indicates that there is a sulfur atom involved, which could have implications for the compound’s reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinazoline core, the introduction of the trimethoxyphenyl and tetrahydrobenzo groups, and the addition of the thione group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazoline core would likely contribute to the rigidity of the molecule, while the trimethoxyphenyl and tetrahydrobenzo groups could influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thione group, in particular, could be involved in various chemical reactions. Additionally, the electron-donating methoxy groups on the phenyl ring could potentially increase the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis and Derivatives
4-Substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones, including compounds like 4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, have been synthesized through microwave irradiations via one-pot multicomponent reactions. These compounds are notable for their broad spectrum of biological activities. They can be further converted to S-alkyl/aryl quinazoline derivatives, demonstrating their versatile synthetic potential (B. Kaur & R. Kaur, 2007).
Structural Analysis
X-ray diffraction and NMR studies have been conducted on benzo[h]thiazolo[2,3-b]quinazoline derivatives, which are related to the compound . These studies provide detailed insights into their regiochemistry and molecular structure, employing techniques like elemental analysis, IR, mass spectral data, and DFT calculations (Richa Gupta & R. P. Chaudhary, 2013).
Antimicrobial Properties
Ionic liquid-mediated synthesis of thiazolo[2,3-b]benzo[h]quinazolines and thiazino[2,3-b]benzo-[h]quinazolines, which are related to 4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, has been explored. Some of these compounds show promising antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Richa Gupta & R. P. Chaudhary, 2012).
Phys
icochemical ApplicationsA study on the physicochemical properties and critical micelle concentration of TTQC dye, a derivative of the compound, highlights its potential in analytical chemistry. The study includes spectroscopic and physicochemical parameters such as electronic absorption, Stokes shift, and fluorescence quantum yield, revealing its applications in determining the critical micelle concentration of surfactants (Salman A. Khan & A. Asiri, 2015).
Antioxidant Activity
Research on 3,4,5,6-tetrahydro-4-substituted benzo[h]quinazoline-2(1H)-thione derivatives showed significant in vitro antioxidant activity. Some of these compounds exhibited better antioxidant properties than the standard ascorbic acid, which suggests their potential as effective antioxidants (M. Sivakumar, K. Prabakaran & M. Seenivasa Perumal, 2018).
Electro-catalysis
A study on a nickel-centered metal-organic complex using 4-(4-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione as a moiety demonstrated excellent hydrogen evolution reaction (HER) activity. This research indicates the compound's potential in developing efficient electro-catalysts for sustainable energy applications (M. Rajakumar et al., 2020).
Anticancer and Antiviral Properties
Various dihydrobenzo[h]quinazoline derivatives synthesized from similar compounds have shown good anticancer and antiviral activities. These findings contribute to the ongoing research in medicinal chemistry for developing new therapeutic agents (Y. A. Mohamed et al., 2012).
Antileishmanial Activity
The synthesis of novel substituted quinazoline derivatives and their evaluation as antileishmanial agents have been explored. Compounds structurally related to 4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione showed promising activity against Leishmania donovani, indicating their potential in the treatment of leishmaniasis (K. Agarwal, V. Sharma, Nishi Shakya, & Suman Gupta, 2009).
Synthesis and Biological Properties
The synthesis of new benzo[h]quinazoline derivatives and their biological properties, such as antiaminooxidase and weak antitumor properties, have been studied. These derivatives have been shown to possess therapeutic potential in various medical applications (Ashot Markosyan et al., 2007).
Spectroscopic Characterization
Spectroscopic, physicochemical, and photophysical investigation of biologically active quinoline derivatives has been carried out. This includes studies on the electronic absorption, excitation coefficient, and fluorescence quantum yield, providing insights into the compound's potential in various analytical and biological applications (Mohie E. M. Zayed & Parveen Kumar, 2017).
Pharmacological Screening
Novel quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities. These studies are crucial in identifying new therapeutic agents with improved efficacy and lesser side effects (B. Dash et al., 2017).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Additionally, studies could be conducted to determine its safety profile and potential applications .
properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-24-16-10-13(11-17(25-2)20(16)26-3)18-15-9-8-12-6-4-5-7-14(12)19(15)23-21(27)22-18/h4-7,10-11,18H,8-9H2,1-3H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPUCOHGYRJTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-trimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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